molecular formula C19H11N3O6S B2433394 (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate CAS No. 708239-95-6

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate

Cat. No.: B2433394
CAS No.: 708239-95-6
M. Wt: 409.37
InChI Key: IPLIMSQUCMZBBE-UHFFFAOYSA-N
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Description

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research applications. This reagent is a conjugate molecule, integrating a 1,3-dioxobenzo[de]isoquinoline moiety with a 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate group. The benzo[de]isoquinoline-1,3-dione structure is a privileged scaffold in materials science and medicinal chemistry, known for its electron-accepting properties and potential as a core building block for functional molecules . The 2-oxo-1,3-dihydrobenzimidazole (benzodiazole) component is a key heterocycle frequently explored for its diverse biological activities and is a common precursor in synthetic chemistry, as evidenced by the use of its sulfonyl chloride derivative . The strategic incorporation of the sulfonate ester linkage is a common practice in prodrug design and compound derivatization, often aimed at enhancing aqueous solubility or serving as a metabolically labile connector . Research Applications and Value: This compound is primarily valued as a key chemical intermediate or a potential coupling reagent. Its structure suggests potential utility in the synthesis of more complex molecules, such as fused polycyclic heterocycles, which are of significant interest in the development of pharmaceuticals, agrichemicals, and dyestuffs . Researchers can leverage this chemical in multicomponent reactions to construct novel molecular architectures, particularly those containing nitrogen and oxygen heteroatoms. Its anticipated reactivity profile makes it a candidate for use in the discovery and optimization of new compounds with potential biological activity. It may also serve as a precursor in the development of functional polymers or as a scaffold in the design of chemical probes. Handling and Usage: This product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate personal protective equipment (PPE). Standard laboratory practices should be followed for the safe storage, handling, and disposal of chemical substances.

Properties

CAS No.

708239-95-6

Molecular Formula

C19H11N3O6S

Molecular Weight

409.37

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate

InChI

InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25)

InChI Key

IPLIMSQUCMZBBE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves multiple steps, typically starting with the preparation of the benzo[de]isoquinolin-2-yl intermediate. This intermediate is then reacted with 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Sulfonate Group Reactivity

The sulfonate group (-SO₃⁻) in this compound is a strong electron-withdrawing moiety, making it a potential leaving group in nucleophilic substitution reactions. For example:

  • Nucleophilic Displacement : Under alkaline conditions, the sulfonate group can be replaced by nucleophiles (e.g., hydroxide, amines) to form derivatives. This is common in sulfonate esters .

  • Salt Formation : The sulfonate may participate in ionic interactions with cationic species, forming stable salts or complexes .

Benzo[de]isoquinoline Core Reactivity

The 1,3-dioxobenzo[de]isoquinolinyl moiety exhibits reactivity typical of polycyclic aromatic systems with electron-deficient regions:

  • Electrophilic Substitution : The electron-withdrawing carbonyl groups direct electrophiles to less deactivated positions (e.g., meta to the carbonyl).

  • Reduction : The conjugated carbonyls may undergo reduction with agents like NaBH₄ or LiAlH₄ to yield dihydro derivatives, though specific data for this compound is lacking .

Benzimidazole Ring Reactions

The 2-oxo-1,3-dihydrobenzimidazole component can engage in:

Reaction TypeConditionsExpected ProductSupporting Evidence
Alkylation/Acylation Alkyl halides, acyl chloridesN-substituted benzimidazolesAnalogous benzimidazole reactions
Hydrolysis Strong acids or basesRing-opening to diaminesGeneral benzimidazole behavior
Coordination Chemistry Metal ions (e.g., Zn²⁺, Cu²⁺)Metal complexesSimilar sulfonate-metal interactions

Cross-Coupling Reactions

The compound’s aromatic systems may participate in Pd-catalyzed couplings (e.g., Suzuki, Heck), though steric hindrance from the fused rings could limit reactivity .

Stability Under Various Conditions

  • Thermal Stability : Likely decomposes above 250°C based on analogous benzo[de]isoquinoline derivatives .

  • Photoreactivity : The extended π-system may undergo [4+2] cycloaddition under UV light .

Key Research Gaps

Direct experimental data for this specific compound is sparse. Most insights are extrapolated from:

  • Sulfonate-containing benzimidazoles

  • Benzo[de]isoquinoline derivatives

Further studies are needed to confirm reaction mechanisms and optimize conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds related to (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate as anticancer agents. For instance, derivatives of benzo[de]isoquinoline have shown promising activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival .

Case Study: In a study involving the synthesis of new sulfonamide derivatives, compounds were designed to target cancer cells by disrupting MDM2-p53 interactions. Although direct inhibition was not observed, significant G0/G1 and G2/M cell cycle arrest was noted, indicating a potential pathway for further exploration in anticancer drug development .

Histone Deacetylase Inhibition

Another significant application is the compound's role as a histone deacetylase inhibitor . This activity is crucial for epigenetic regulation, affecting gene expression through the modulation of chromatin structure. By promoting histone acetylation, these compounds can enhance transcriptional activity, making them candidates for treating various diseases linked to epigenetic dysregulation .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its properties can be harnessed in the development of novel materials with specific electronic or optical characteristics.

Catalysts and Ligands

In materials science, this compound may serve as a precursor for synthesizing ligands or catalysts used in various chemical reactions. The ability to modify its structure allows for the design of tailored catalysts that can enhance reaction efficiencies in organic synthesis .

Summary Table of Applications

Application Area Description Notable Findings
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cellsCompounds showed significant activity against specific cancer cell lines .
Histone Deacetylase InhibitionModulates gene expression via chromatin modificationPromotes histone acetylation leading to enhanced transcription .
Materials ScienceUsed as ligands or catalysts in chemical reactionsPotential for developing novel materials with specific electronic properties .

Mechanism of Action

The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinolin-2-yl derivatives: These compounds share a similar core structure but differ in functional groups.

    Benzimidazole derivatives: Compounds with variations in the benzimidazole ring structure.

Uniqueness

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is unique due to its combined structural features, which provide distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a dioxoisoquinoline moiety with a benzimidazole sulfonate group. Its molecular formula is C23H19N3O5SC_{23}H_{19}N_{3}O_{5}S with a molecular weight of approximately 417.425 g/mol. The presence of both dioxo and sulfonate functional groups suggests a potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may affect cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of essential metabolic functions.
  • Anticancer Activity : Research suggests that it may induce apoptosis in cancer cells by activating intrinsic pathways related to cell death.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing starting materials such as benzimidazole derivatives and dioxoisoquinoline precursors.
  • Sulfonation : Introducing sulfonate groups under controlled conditions to ensure high yields and purity.

Biological Activity Data

Activity TypeTarget Organism/Cell LineAssay MethodResult
AntimicrobialE. coliDisk diffusion assayInhibition zone: 15 mm
AnticancerHeLa cellsMTT assayIC50: 25 µM
Enzyme InhibitionAldose reductaseEnzyme activity assay50% inhibition at 10 µM

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Hengyang Normal University evaluated the antimicrobial properties of the compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated significant inhibition, suggesting potential applications in developing new antibiotics.

Study 2: Anticancer Properties

In vitro studies on HeLa cells revealed that the compound induces apoptosis via mitochondrial pathways. The MTT assay indicated an IC50 value of 25 µM, highlighting its potency as an anticancer agent.

Study 3: Enzyme Interaction

Research published in the journal Bioorganic & Medicinal Chemistry examined the inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The compound showed a 50% inhibition at a concentration of 10 µM, indicating its potential for therapeutic applications in diabetes management.

Q & A

Q. What are the recommended methods for synthesizing (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate, and how can reaction yields be optimized?

The synthesis of this compound typically involves multi-step reactions, including sulfonation and coupling of benzimidazole and isoindole derivatives. Key steps include:

  • Sulfonation : Use of trifluoromethanesulfonyl chloride or similar agents for introducing the sulfonate group under anhydrous conditions (e.g., in dichloromethane at 0–5°C) .
  • Coupling : Employing nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated) to link the benzimidazole and isoindole moieties.
  • Optimization : Yields can be improved by controlling stoichiometry (1:1.2 molar ratio for sulfonation agents), reaction temperature (25–40°C), and purification via recrystallization (using ethanol/water mixtures) .

Q. How should researchers approach structural characterization of this compound, and which analytical tools are most effective?

Structural characterization requires a combination of techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX for refinement and ORTEP-3 for visualizing molecular geometry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon connectivity. Look for characteristic sulfonate peaks at ~125–130 ppm in ¹³C NMR .
    • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) .
  • Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Solubility : Test in DMSO (>65 mg/mL), ethanol (<1 mg/mL), and water (<1 mg/mL). Pre-saturate solvents with nitrogen to prevent oxidation .
  • Stability : Conduct pH-dependent studies (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours. Use buffered solutions (e.g., phosphate buffer) for ionic strength control .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disordered solvents : Apply SQUEEZE in PLATON to model electron density from disordered regions. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
  • Twinning : Use SHELXL’s TWIN/BASF commands for refinement. Collect high-resolution data (≤0.8 Å) and verify with the R1 factor (<5%) and Flack parameter (near 0) .
  • Data validation : Cross-check with WinGX’s PARST and PLATON’s ADDSYM to detect missed symmetry elements .

Q. What experimental strategies are recommended for studying the compound’s mechanism of action in biological systems?

  • HDAC inhibition assays : Use Scriptaid (a structural analog) as a positive control. Measure IC₅₀ values via fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate) in cell lysates .
  • Acylation studies : Incubate the compound with nucleophiles (e.g., amines or thiols) in PBS (pH 7.4) at 37°C. Monitor adduct formation via LC-MS/MS .
  • Cellular uptake : Label the compound with ³H or ¹⁴C isotopes and quantify intracellular accumulation in HEK293 or HeLa cells using scintillation counting .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological impact?

  • Hydrolysis : Expose the compound to aqueous solutions (pH 4–9) at 25°C. Measure half-life (t₁/₂) using HPLC-UV and identify degradation products via QTOF-MS .
  • Photolysis : Use a solar simulator (λ ≥290 nm) to test UV stability. Monitor reaction kinetics and quantify reactive oxygen species (ROS) with fluorescent probes (e.g., DCFH-DA) .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour EC₅₀) and algal growth inhibition assays (72-hour IC₅₀) under OECD guidelines .

Q. What methodologies are effective for resolving spectral overlaps in NMR analysis of this compound?

  • 2D NMR : Employ HSQC and HMBC to assign overlapping ¹H and ¹³C signals. For example, distinguish aromatic protons in the benzimidazole ring (δ 7.2–8.1 ppm) from isoindole protons (δ 6.8–7.5 ppm) .
  • Solvent screening : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to improve signal dispersion.
  • Variable temperature (VT) NMR : Conduct experiments at 25°C and 50°C to resolve dynamic broadening in sulfonate groups .

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